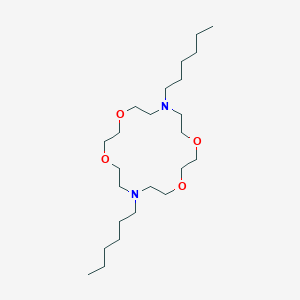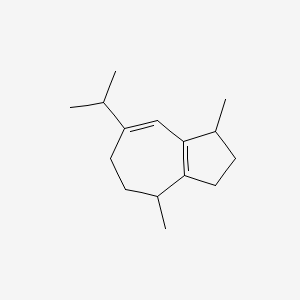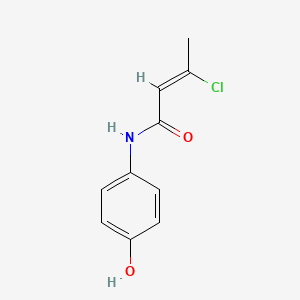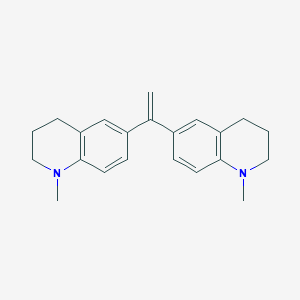![molecular formula C16H14O2 B14323722 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde CAS No. 100207-94-1](/img/structure/B14323722.png)
2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarbaldehyde is an organic compound with the molecular formula C16H14O2 It is a derivative of biphenyl, where two methyl groups are attached to the 2,2’ positions and two formyl groups are attached to the 4,4’ positions of the biphenyl ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarbaldehyde typically involves the following steps:
Formation of 2,2’-Dimethylbiphenyl: This can be achieved through a homocoupling reaction of phenylmagnesium bromide with a suitable catalyst such as CuCl2.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarbaldehyde can undergo several types of chemical reactions:
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NBS in the presence of light or heat.
Major Products Formed
Oxidation: 2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarboxylic acid.
Reduction: 2,2’-Dimethyl[1,1’-biphenyl]-4,4’-diol.
Substitution: 2,2’-Dibromo[1,1’-biphenyl]-4,4’-dicarbaldehyde.
Applications De Recherche Scientifique
2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarbaldehyde depends on its specific applicationThese interactions can influence the compound’s reactivity and binding affinity to various molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dimethylbiphenyl: Lacks the formyl groups, making it less reactive in nucleophilic addition reactions.
4,4’-Diformylbiphenyl: Lacks the methyl groups, which can affect its steric and electronic properties.
2,2’-Dibromo[1,1’-biphenyl]-4,4’-dicarbaldehyde: Contains bromine atoms instead of methyl groups, leading to different reactivity and applications.
Uniqueness
2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarbaldehyde is unique due to the presence of both methyl and formyl groups, which provide a balance of steric hindrance and electronic effects. This makes it a versatile compound for various chemical transformations and applications in research and industry .
Propriétés
Numéro CAS |
100207-94-1 |
|---|---|
Formule moléculaire |
C16H14O2 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
4-(4-formyl-2-methylphenyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C16H14O2/c1-11-7-13(9-17)3-5-15(11)16-6-4-14(10-18)8-12(16)2/h3-10H,1-2H3 |
Clé InChI |
CEWMBSPNHLMSLU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C=O)C2=C(C=C(C=C2)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide](/img/structure/B14323692.png)
![2-[(1R,4aR,8aR)-7-methoxy-8a-methyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid](/img/structure/B14323693.png)
![Benzene, 4-[(4-butylphenyl)ethynyl]-1,2-difluoro-](/img/structure/B14323695.png)
![N-[1-(Phenylsulfanyl)cyclopentyl]acetamide](/img/structure/B14323703.png)
![4-(But-3-en-1-yl)-1-[tert-butyl(dimethyl)silyl]azetidin-2-one](/img/structure/B14323704.png)


![Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane](/img/structure/B14323735.png)
